Product packaging for hemoglobin Fukutomi(Cat. No.:CAS No. 134289-38-6)

hemoglobin Fukutomi

Cat. No.: B1178217
CAS No.: 134289-38-6
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Description

Hemoglobin Fukutomi is a naturally occurring human hemoglobin variant first identified in a Japanese male and is characterized by its exceptionally high oxygen affinity . The variant arises from a specific point mutation where aspartic acid at position 126 of the alpha-globin chain is substituted by valine (α126(H9)Asp→Val) . This location is structurally significant, residing in the α1β1 subunit contact interface of the tetrameric hemoglobin molecule, a key region for the cooperative binding of oxygen and allosteric regulation . The primary research value of this compound lies in its utility as a model protein for investigating the molecular basis of oxygen binding and allosteric mechanisms in hemoglobin. Its high oxygen affinity, quantified by a significantly reduced P50 value, and its increased resistance to auto-oxidation make it an excellent subject for studying structure-function relationships . Research into this variant provides critical insights into how perturbations at the subunit interface can stabilize the high-affinity relaxed (R) state and impede the transition to the low-affinity tense (T) state, thereby shifting the oxygen equilibrium curve . Furthermore, the mutation renders the tryptic peptide alpha T-13, which is normally part of the trypsin-resistant core, susceptible to cleavage, offering a unique biochemical handle for structural proteomics studies . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

134289-38-6

Molecular Formula

C17H22N2OS

Synonyms

hemoglobin Fukutomi

Origin of Product

United States

The Chemical Compound: Hemoglobin Fukutomi

Discovery and Initial Identification

Hemoglobin Fukutomi was discovered in a Japanese male during a screening survey. nih.gov It was identified as a new hemoglobin variant with distinct properties. nih.govt3db.ca

Genetic Basis and Molecular Alteration

The underlying cause of this compound is a point mutation in the α-globin gene. nih.govithanet.eu This mutation leads to a single amino acid substitution at position 126 of the α-globin chain, where aspartic acid is replaced by valine. nih.govithanet.eu This specific alteration is denoted as α126(H9)Asp→Val. nih.gov The substitution is located in the α1β1 contact region of the hemoglobin tetramer. nih.gov

Structural and Functional Characterization

Altered Oxygen Affinity

The most significant functional characteristic of this compound is its high affinity for oxygen. nih.gov Laboratory measurements have shown a P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated) of log P50 = 0.201 at pH 7.0, which is substantially lower than the normal value of 1.087, indicating a much stronger binding of oxygen. nih.gov This high oxygen affinity is a direct consequence of the amino acid substitution. nih.gov Other hemoglobin variants with substitutions at the same α126 position, such as Hb Tarrant (Asp→Asn) and Hb Montefiore (Asp→Tyr), also exhibit high oxygen affinity. github.io

Stability and Other Physicochemical Properties

In addition to its altered oxygen affinity, this compound has demonstrated increased resistance to auto-oxidation. nih.gov Another notable characteristic is its behavior during tryptic digestion. The tryptic peptide αT-13, which is normally part of the trypsin-resistant core of the α-chain, is cleaved and released into the soluble fraction in this compound. nih.gov

Research Findings and Comparative Analysis

The high oxygen affinity of this compound places it in a class of hemoglobin variants that can lead to erythrocytosis, a condition characterized by an increased number of red blood cells. nih.govgithub.io This is a compensatory mechanism for the reduced oxygen delivery to tissues resulting from the hemoglobin's reluctance to release oxygen. The study of such variants provides valuable insights into the structure-function relationships of hemoglobin and the molecular basis of oxygen transport. nih.gov

PropertyThis compoundNormal Hemoglobin (HbA)
Mutation α126(H9) Asp→ValNone
Oxygen Affinity HighNormal
P50 (at pH 7.0) log P50 = 0.201log P50 = 1.087
Stability Increased resistance to auto-oxidationNormal

Molecular Genetic Architecture of Hemoglobin Fukutomi

Specific Nucleotide Sequence Alteration and Locus within the Alpha Globin Gene

The genetic basis for Hemoglobin Fukutomi is a point mutation, which is a change involving a single nucleotide base pair within the alpha-globin gene cluster. nih.govwheatoncollege.edu The production of the alpha-globin protein is regulated by four alpha-globin genes, with two copies (HBA1 and HBA2) located on each chromosome 16. hee.nhs.ukwikipedia.org The mutation responsible for Hb Fukutomi occurs within one of these alpha-globin genes.

While the exact nucleotide change from the normal sequence to the sequence that codes for this compound is not detailed in the provided search results, the consequence of this change is a missense mutation. wheatoncollege.edu This type of mutation leads to a different amino acid being incorporated into the protein. wheatoncollege.edu The alpha-globin genes are part of a larger family of globin genes that are developmentally regulated to produce different forms of hemoglobin throughout life, such as fetal hemoglobin (HbF) and adult hemoglobin (HbA). nih.govnih.gov Mutations in these genes can lead to a wide variety of hemoglobinopathies. nih.govmdpi.com

Table 1: Genetic Locus of this compound

Feature Description
Gene Alpha-globin (α-globin)
Chromosome 16
Mutation Type Point Mutation
Effect Missense Mutation

Codon Mutation and Resultant Amino Acid Substitution: α126 Asparagine (Asp) → Valine (Val)

The single nucleotide substitution underlying this compound occurs at codon 126 of the alpha-globin gene. nih.gov This specific location within the gene's coding sequence is critical, as it dictates the identity of the amino acid at position 126 of the resulting alpha-globin polypeptide chain.

In the normal alpha-globin protein, codon 126 codes for the amino acid Asparagine (Asp). The point mutation in this compound alters this codon, causing the translational machinery to instead incorporate the amino acid Valine (Val) at this position. nih.gov This substitution of a polar amino acid (Asparagine) with a nonpolar one (Valine) is significant. The amino acid substitution is located in the alpha-1 beta-1 contact of the tetrameric hemoglobin molecule. nih.gov This alteration is directly responsible for the observed high oxygen affinity of this compound. nih.gov

Table 2: Codon and Amino Acid Alteration in this compound

Position Normal Hemoglobin This compound
Codon 126 126 (Mutated)
Amino Acid Asparagine (Asp) Valine (Val)

Inheritance Patterns and Molecular Genetics of this compound

The inheritance of alpha-globin gene mutations, such as the one causing this compound, follows an autosomal recessive pattern. hee.nhs.uknih.gov However, the genetics of alpha-thalassemia and related hemoglobin variants are complex because there are four alpha-globin genes in total (two on each chromosome 16). hee.nhs.ukmedlineplus.govharvard.edu The clinical presentation of an individual depends on the number of affected alpha-globin alleles. hee.nhs.ukwikipedia.org

An individual who inherits one mutant allele for this compound would be a heterozygous carrier. Since this compound is a structural variant and not typically associated with thalassemia (a condition of reduced globin chain synthesis), the clinical implications for a carrier are primarily related to the altered oxygen-binding properties of their hemoglobin. nih.gov For a significant clinical phenotype to manifest, an individual would typically need to inherit mutated alleles from both parents. nih.govharvard.edu

The molecular genetics of alpha-globin variants are diverse, with over 130 known mutations, a majority of which are deletions. wikipedia.orgnih.gov Non-deletional variants like this compound are less common but contribute to the broad spectrum of hemoglobinopathies. medlineplus.gov Genetic counseling and molecular testing, such as DNA sequencing, are crucial for accurately diagnosing specific hemoglobin variants and understanding their inheritance patterns within families. wikipedia.orgnih.gov

Structural Conformational Analysis of Hemoglobin Fukutomi

Impact on the α1β1 Inter-Subunit Contact Interface

The α126(H9) residue is known to be located at the α1β1 inter-subunit contact interface nih.govgithub.io. This interface is one of the critical interaction surfaces between the alpha and beta subunits within the hemoglobin tetramer (α2β2) nih.govmun.ca. The α1β1 interface, along with the α2β2 interface, plays a significant role in stabilizing the quaternary structure of hemoglobin and is involved in the allosteric transition between the low-oxygen-affinity T state and the high-oxygen-affinity R state nih.govlabxchange.orgnih.gov.

Perturbations to the Quaternary Structure and Allosteric Tense-to-Relaxed State Transitions

Hemoglobin exists in an equilibrium between two major quaternary structures: the tense (T) state, which has low oxygen affinity, and the relaxed (R) state, which has high oxygen affinity nih.govlabxchange.org. The transition between these states is crucial for cooperative oxygen binding and release labxchange.orgutah.edu. The α1β1 interface is one of the key regions involved in the structural changes that occur during the T to R transition nih.gov.

The disruption of interactions at the α1β1 interface caused by the α126(H9) Asp→Val mutation in Hemoglobin Fukutomi is expected to affect the stability of the T state github.io. By weakening the interactions that stabilize the T state, the mutation can shift the allosteric equilibrium towards the R state, even in the absence of full oxygen saturation github.io. This predisposition towards the R state explains the observed high oxygen affinity of this compound nih.govgithub.io.

Research findings on other hemoglobin variants with mutations at α126, such as Hb Tarrant (α126 Asp→Asn) and Hb Montefiore (α126 Asp→Tyr), also located at the α1β1 contact, support the notion that alterations in this region significantly impact oxygen binding properties and allosteric behavior nih.govgithub.ioresearchgate.net. These variants, like this compound, exhibit increased oxygen affinity and decreased cooperativity nih.gov.

Data on oxygen affinity can be represented in terms of P50 values, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 indicates a higher oxygen affinity.

Hemoglobin VariantMutationLocationP50 (mmHg) (approximate)Oxygen Affinity
HbAWild-type-~26-30Normal
Hb Fukutomiα126(H9) Asp→Valα1β1 interfaceSignificantly lower nih.govHigh
Hb Tarrantα126(H9) Asp→Asnα1β1 interface9 (in homozygote) github.ioHigh
Hb Montefioreα126(H9) Asp→Tyrα1β1 interfaceIncreased github.ioHigh

Note: The exact P50 for this compound can vary depending on experimental conditions (pH, presence of allosteric effectors like 2,3-BPG). The value 0.201 log P50 at pH 7.0 for Hb Fukutomi corresponds to a very high oxygen affinity nih.gov. Normal log P50 at pH 7.0 is 1.087 nih.gov.

The decreased cooperativity observed in α126 variants further supports the idea that the mutation interferes with the normal allosteric transition nih.gov. Cooperative binding of oxygen involves the sequential binding of oxygen molecules to the four subunits, which triggers the transition from the T to the R state, increasing the affinity of the remaining subunits for oxygen labxchange.orgutah.edu. Perturbations at the α1β1 interface can disrupt the communication between subunits necessary for this cooperative effect.

Computational Modeling and Molecular Dynamics Simulations of this compound Structure

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the structural and dynamic consequences of mutations in proteins like hemoglobin proquest.commaxapress.comnih.govresearchgate.netelifesciences.orgbrown.eduresearchgate.netebi.ac.uk. While specific detailed computational studies solely focused on this compound were not extensively found in the immediate search results, studies on other α126 variants and general hemoglobin allostery provide insights into the likely effects of the α126 Asp→Val substitution.

Molecular graphic modeling of hemoglobin variants at position α126 has indicated that different substitutions at this site can lead to distinct classes of three-dimensional structure modifications nih.gov. The introduction of a Valine at α126, replacing Asp, would alter the packing and interactions within the α1β1 interface. MD simulations of hemoglobin have shown that this interface is dynamic and its properties are crucial for the allosteric transition nih.govelifesciences.org.

Biochemical and Functional Characterization of Hemoglobin Fukutomi

Oxygen Binding Affinity and Dissociation Kinetics (e.g., Altered P50 Value)

Hemoglobin Fukutomi demonstrates a significantly increased affinity for oxygen compared to normal Hb A. nih.govtandfonline.com Oxygen affinity is commonly quantified by the P50 value, which represents the partial pressure of oxygen at which hemoglobin is 50% saturated. acutecaretesting.orgderangedphysiology.comnih.gov A lower P50 value indicates a higher oxygen affinity. acutecaretesting.orgderangedphysiology.com

Studies on purified this compound have reported a substantially lower log P50 value compared to normal hemoglobin. At pH 7.0 and 25°C, the log P50 for this compound was measured at 0.201, while the normal value was 1.087. nih.govtandfonline.com This indicates a leftward shift in the oxygen dissociation curve, signifying that this compound binds oxygen more readily but releases it less easily to tissues compared to Hb A. acutecaretesting.orgderangedphysiology.com

The Hill plot analysis of oxygen equilibrium for this compound reveals a biphasic nature of oxygen affinity. tandfonline.com

Hemoglobin Type log P50 (pH 7.0, 25°C) Oxygen Affinity
This compound 0.201 High
Normal Hemoglobin 1.087 Normal

Spectroscopic Signatures and Heme Microenvironment Analysis

While specific detailed spectroscopic analyses solely focused on the heme microenvironment of this compound are not extensively documented in the provided search results, general principles of hemoglobin spectroscopy can be applied. Spectroscopic methods, such as UV-Vis spectrophotometry, are routinely used to analyze hemoglobin and its derivatives, providing insights into the electronic state of the heme iron and its environment. tandfonline.comderangedphysiology.comnih.gov Changes in the globin chain structure, particularly near the heme pocket or at subunit interfaces, can influence the spectroscopic properties of hemoglobin. github.io The α126(H9)Asp→Val substitution in this compound is located in the α1β1 contact, which could potentially induce subtle changes in the heme microenvironment, although direct spectroscopic evidence for this in the context of this compound is not provided. nih.govtandfonline.com

Heme Iron Oxidation State and Enhanced Resistance to Auto-oxidation

This compound exhibits increased resistance to auto-oxidation compared to normal Hb A. nih.govtandfonline.com Auto-oxidation is the process by which the ferrous heme iron (Fe²⁺) in oxyhemoglobin is oxidized to the ferric state (Fe³⁺), resulting in the formation of methemoglobin, which is incapable of binding oxygen. tandfonline.commdpi.com

The higher oxygen affinity of this compound is suggested as a potential factor contributing to its increased resistance to auto-oxidation. tandfonline.com The formation of methemoglobin by auto-oxidation begins with the dissociation of the oxygen molecule from oxyhemoglobin, followed by the oxidation of deoxyhemoglobin. tandfonline.commdpi.com Because this compound has a higher oxygen affinity, the dissociation of oxygen may occur more slowly, potentially leading to a reduced rate of auto-oxidation compared to Hb A. tandfonline.com The rate of auto-oxidation of this compound was found to be 1.2 times less than that of Hb A in one study. tandfonline.com

Hemoglobin Type Relative Auto-oxidation Rate (compared to Hb A) Resistance to Auto-oxidation
This compound 0.83 (1.2 times less than Hb A) Increased
Normal Hemoglobin 1.00 Normal

Pathomolecular Mechanisms and Altered Protein Processing in Hemoglobin Fukutomi

Proteolytic Susceptibility and the Cleavage of Tryptic Peptide αT-13

A defining characteristic of Hemoglobin Fukutomi is its altered susceptibility to proteolytic enzymes, specifically trypsin. In normal hemoglobin (Hemoglobin A), the tryptic peptide designated αT-13 is part of a trypsin-resistant core within the alpha chain. However, in this compound, this resistance is compromised.

Detailed analysis has shown that the α126(H9)Asp→Val substitution renders the αT-13 peptide susceptible to cleavage by trypsin. Consequently, during standard laboratory analysis involving tryptic digestion, this peptide is cleaved from the main globin chain and released into the soluble fraction nih.gov. This aberrant cleavage is a direct result of the conformational changes induced by the amino acid substitution, which likely exposes a previously shielded cleavage site to the enzyme. This unique proteolytic behavior serves as a key diagnostic marker for identifying this compound.

Table 1: Tryptic Peptide Cleavage in this compound vs. Hemoglobin A

Hemoglobin VariantTryptic PeptideProteolytic Susceptibility to TrypsinOutcome of Digestion
Hemoglobin A (Normal)αT-13ResistantRemains part of the insoluble core
This compoundαT-13SusceptibleCleaved and released into the soluble fraction nih.gov

Mechanisms Underlying Altered Globin Chain Stability

The stability of the hemoglobin tetramer is paramount for its function. The substitution in this compound occurs at the α1β1 interface, a large contact surface crucial for the formation of the stable αβ dimer, which in turn assembles into the α2β2 tetramer. The replacement of a negatively charged, polar amino acid (aspartic acid) with a nonpolar, hydrophobic amino acid (valine) disrupts the intricate network of hydrogen bonds and electrostatic interactions that normally stabilize this interface.

Table 2: Stability Characteristics of this compound

CharacteristicThis compoundMolecular Basis
Amino Acid Substitutionα126(H9)Asp→Val nih.govMutation in the HBA gene
Location of Substitutionα1β1 contact nih.govAffects dimer and tetramer interface
Stability MeasureIncreased resistance to auto-oxidation nih.govAltered heme pocket environment or globin conformation

Protein Folding Pathways and Post-Translational Modifications of this compound

Specific research on the protein folding pathways and post-translational modifications (PTMs) of this compound is not extensively documented in the scientific literature. However, the known amino acid substitution allows for informed hypotheses based on general principles of protein biochemistry.

The folding of globin chains is a complex process, often mediated by molecular chaperones such as the alpha-hemoglobin stabilizing protein (AHSP), which specifically binds to and stabilizes nascent α-globin chains, preventing their precipitation and facilitating their incorporation into the hemoglobin tetramer. A mutation like α126(H9)Asp→Val could theoretically alter the folding pathway by affecting the stability of folding intermediates or by modifying the interaction with chaperones. Given that the substitution site is on the surface of the protein at a critical interface, it may influence the kinetics and thermodynamics of the final folding and assembly steps.

Post-translational modifications refer to covalent changes to proteins after their synthesis. Hemoglobin can undergo various PTMs, including glycosylation, acetylation, and methylation, which can modulate its function and stability. While there are no specific reports detailing unique PTMs for this compound, the structural alterations caused by the Asp→Val substitution could potentially influence the accessibility of nearby residues to modifying enzymes. However, the α126 position itself is not a known site for common PTMs. Therefore, any effect on PTMs would likely be indirect, resulting from broader conformational changes.

Advanced Methodologies for Research and Analysis of Hemoglobin Fukutomi

Mass Spectrometry Approaches for Variant Identification (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) is a cornerstone technique for the definitive identification of hemoglobin variants, offering high sensitivity and accuracy in determining molecular weight changes resulting from amino acid substitutions. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing large protein molecules like hemoglobin. chl.co.nznih.gov

In the analysis of hemoglobin variants, ESI-MS can be applied to both the intact globin chains and to peptides generated through enzymatic digestion (peptide mapping). niph.go.jp For a variant like Hemoglobin Fukutomi, the substitution of aspartic acid (C₄H₇NO₄, molecular weight 133.10 g/mol ) with valine (C₅H₁₁NO₂, molecular weight 117.15 g/mol ) results in a predicted mass decrease of 15.95 Da in the α-globin chain.

Research Findings:

While specific mass spectra for this compound are not widely published, the principle of its identification by MS is clear. The analysis would involve:

Intact Globin Chain Analysis: A blood sample would be prepared and introduced into the mass spectrometer. The resulting spectrum would show the molecular weights of the different globin chains present. A peak corresponding to a mass approximately 16 Da lower than the normal α-globin chain would presumptively identify the this compound variant. chl.co.nzlcms.cz

Peptide Mapping: To confirm the exact location of the substitution, the purified variant α-chain would be digested with an enzyme like trypsin. The resulting peptide mixture is then analyzed by MS. In the case of this compound, the tryptic peptide αT-13, which is normally part of the trypsin-resistant core, is cleaved and released into the soluble fraction, a characteristic feature that can be detected. chl.co.nz

The table below illustrates the expected mass difference for the α-globin chain of this compound.

Globin ChainNormal Mass (Da)This compound Mass (Da)Mass Difference (Da)
α-globin~15,126.4~15,110.45-15.95

This table is illustrative and based on theoretical calculations.

Capillary Electrophoresis and Isoelectric Focusing Techniques

Capillary electrophoresis (CE) and isoelectric focusing (IEF) are high-resolution techniques for separating proteins based on their charge and isoelectric point (pI), respectively. nih.gov CE separates molecules in a narrow capillary tube based on their electrophoretic mobility in an electric field. niph.go.jp IEF separates proteins in a pH gradient; each protein migrates to the point where its net charge is zero (its pI). google.com

These methods offer superior resolution compared to traditional gel electrophoresis and are valuable for detecting hemoglobin variants. nih.govniph.go.jp Like HPLC, some high-affinity variants may not show a clear separation from HbA with these techniques. However, for other variants, subtle differences in migration time or isoelectric point can be detected. nih.govresearchgate.net

Research Findings:

In the analysis of this compound, a hemolysate would be subjected to CE or IEF. The resulting electropherogram or focusing pattern would be compared to that of a normal control. The substitution of a charged amino acid (aspartic acid) with a neutral one (valine) in this compound would likely alter its isoelectric point, making it potentially detectable by IEF.

The following table shows a hypothetical comparison of isoelectric points.

Hemoglobin VariantAmino Acid ChangeExpected Change in Isoelectric Point (pI)
This compoundα126 Asp → ValIncrease

This is a theoretical expectation as specific IEF data for this compound is not available.

DNA Sequencing for Definitive Genetic Characterization

DNA sequencing is the gold standard for the definitive characterization of hemoglobin variants. nih.govarchivesofmedicalscience.com It directly identifies the mutation in the globin gene responsible for the abnormal protein. For this compound, the mutation is in the HBA1 or HBA2 gene, which code for the α-globin chain. ithanet.eugenecards.org

The process involves amplifying the relevant part of the globin gene using the polymerase chain reaction (PCR) and then determining the exact nucleotide sequence. loinc.org The sequence is then compared to the reference sequence to identify any mutations.

Research Findings:

The mutation for this compound is a point mutation in exon 3 of the HBA1 or HBA2 gene. ithanet.eu The specific change is a substitution of adenine (B156593) for thymine (B56734) in the DNA codon for amino acid 126, changing it from GAC (Aspartic Acid) to GTC (Valine). The Human Genome Variation Society (HGVS) name for this mutation is HBA1:c.380A>T. ithanet.eu

GeneLocusMutationCodon ChangeAmino Acid Change
HBA1 or HBA2Chromosome 16p13.3c.380A>TGAC → GTCAsp → Val

Data sourced from IthaGenes database. ithanet.eu

Recombinant Hemoglobin Expression Systems for Functional Studies

Recombinant DNA technology allows for the production of specific hemoglobin variants in laboratory settings, which is invaluable for detailed functional studies. scispace.comnih.gov Expression systems using organisms like Escherichia coli or yeast can be engineered to produce large quantities of a specific hemoglobin variant, such as this compound. nih.govashpublications.org

This approach enables researchers to study the properties of the pure variant without interference from other hemoglobins (B146990) present in a patient's blood. Functional studies on recombinant hemoglobin can include oxygen-binding affinity, cooperativity, the Bohr effect, and stability. scispace.com

Research Findings:

While there are no specific reports on the recombinant expression of this compound, the methodology would involve cloning the mutated α-globin gene into an expression vector, which is then introduced into the host organism. The host would then synthesize the variant α-globin chain, which would be purified and combined with β-globin chains to form the complete hemoglobin tetramer.

The table below outlines a general workflow for producing a recombinant hemoglobin variant.

StepDescription
1. Gene Synthesis/CloningThe DNA sequence for the variant α-globin is synthesized or cloned into an expression plasmid.
2. TransformationThe plasmid is introduced into a suitable expression host (e.g., E. coli).
3. Protein ExpressionThe host is induced to express the recombinant globin chain.
4. PurificationThe variant globin chain is purified from the host cell components.
5. AssemblyThe purified variant globin chain is assembled with other globin chains and heme to form the functional hemoglobin tetramer.

Crystallographic and Cryo-Electron Microscopy Studies for High-Resolution Structural Determination

Understanding the high-resolution structure is crucial for explaining the altered functional properties, such as the high oxygen affinity. researchgate.net The substitution at α126 is located at the α1β1 interface, a critical region for the stability and function of the hemoglobin tetramer. chl.co.nz Structural analysis would reveal changes in local hydrogen bonding and steric interactions that lead to the stabilization of the high-affinity R-state.

Research Findings:

To date, no specific crystallographic or cryo-EM structures of this compound have been deposited in the Protein Data Bank. However, studies on other high-affinity hemoglobin variants have shown that mutations at the subunit interfaces can significantly alter the quaternary structure, leading to changes in oxygen affinity. nih.govresearchgate.net A structural study of this compound would provide invaluable insights into the molecular basis of its high oxygen affinity.

The table below summarizes the key parameters that would be obtained from a successful crystallographic study.

ParameterDescription
Space GroupThe symmetry of the crystal lattice.
Unit Cell DimensionsThe dimensions of the basic repeating unit of the crystal.
Resolution (Å)A measure of the level of detail in the determined structure.
R-factor / R-freeIndicators of the quality of the fit between the structural model and the experimental data.

This table is a general representation of crystallographic data.

Comparative Molecular Analysis of Hemoglobin Fukutomi

Comparison with Other Alpha Globin Chain Variants with High Oxygen Affinity

Hemoglobin Fukutomi is one of several alpha-globin chain variants known to exhibit high oxygen affinity github.ioresearchgate.net. Other alpha-globin variants with increased oxygen affinity include Hemoglobin Chesapeake (α92 Arg→Leu) and Hemoglobin Montefiore (α126 Asp→Tyr) github.io.

Hemoglobin Chesapeake, like this compound, is an alpha-chain variant associated with mild erythrocytosis due to reduced oxygen delivery to tissues github.ioresearchgate.netmdpi.com. The mutation in Hb Chesapeake is located at the α1β2 interface, a different region compared to the α1β1 contact site of Hb Fukutomi github.iomdpi.com. This difference in location highlights that high oxygen affinity can arise from structural changes in various regions of the alpha-globin chain that affect the transition between the low-affinity (T) and high-affinity (R) states of the hemoglobin molecule github.io.

Interestingly, this compound shares the exact same amino acid position (126) with Hemoglobin Montefiore and Hemoglobin Tarrant, although the substitutions differ (Asp→Val for Fukutomi, Asp→Tyr for Montefiore, and Asp→Asn for Tarrant) github.io. These variants affecting the same residue demonstrate how different amino acid changes at a critical position can lead to altered oxygen affinity github.io. The Asp126 residue is situated in the α1β1 contact, and its substitution can impact the stability of the hemoglobin tetramer and its ability to transition between the T and R states, thereby affecting oxygen binding characteristics nih.govtandfonline.com.

Here is a comparison of some alpha globin chain variants with high oxygen affinity:

Hemoglobin VariantMutationPosition (α-chain)Location in TetramerOxygen AffinityAssociated Phenotype
This compoundα126 Asp→Val126 (H9)α1β1 contactHighSlight erythrocytosis tandfonline.com
Hemoglobin Chesapeakeα92 Arg→Leu92α1β2 interfaceHighMild erythrocytosis github.iomdpi.com
Hemoglobin Montefioreα126 Asp→Tyr126α1β1 contactHighMild erythrocytosis github.io
Hemoglobin Tarrantα126 Asp→Asn126α1β1 contactHighErythrocytosis (more severe in homozygote) github.io

Analysis of Shared Molecular Mechanisms and Structural Homologies with Unstable Hemoglobins (B146990)

While this compound is primarily characterized by high oxygen affinity, some hemoglobin variants can exhibit both altered oxygen affinity and reduced stability researchgate.netspringermedizin.deconicet.gov.ar. Unstable hemoglobins often result from mutations that disrupt the integrity of the globin chain structure, the heme pocket, or the interfaces between subunits, leading to precipitation within red blood cells and hemolytic anemia springermedizin.deconicet.gov.arhaematologica.org.

This compound, despite its high oxygen affinity, has been reported to show increased resistance to auto-oxidation, which might suggest a degree of stability nih.govtandfonline.com. However, the original study noted that the tryptic peptide αT-13, which is usually part of the trypsin-resistant core, was cleaved off and released in this compound, suggesting some alteration in its structural integrity or folding nih.govtandfonline.com.

Mutations leading to unstable hemoglobins often involve critical residues that maintain the tertiary or quaternary structure of the molecule conicet.gov.ar. For instance, mutations affecting residues in the heme pocket can lead to instability and impaired heme-globin interaction conicet.gov.arhaematologica.org. Similarly, disruptions at the α1β1 or α1β2 interfaces can affect the stability of the tetramer researchgate.netconicet.gov.ar.

While this compound's primary effect is on oxygen affinity through its location at the α1β1 contact, this interface is also crucial for maintaining the stability of the hemoglobin dimer (α1β1) tandfonline.comblackwellpublishing.com. Alterations in this region, depending on the specific amino acid change, could potentially influence both oxygen binding and stability. The substitution of a charged Aspartic acid with a nonpolar Valine at α126 in this compound likely alters the interactions within the α1β1 interface, favoring the R state and increasing oxygen affinity nih.govtandfonline.com. While not classified as an unstable hemoglobin causing severe hemolysis, the altered trypsin cleavage pattern suggests a localized structural change nih.govtandfonline.com.

In contrast, classic unstable hemoglobins often involve mutations that directly impact heme binding or cause significant unfolding of the globin chain, leading to precipitation and Heinz body formation springermedizin.deconicet.gov.ar. Examples include mutations affecting phenylalanine residues that maintain the heme in position haematologica.org. The molecular mechanisms leading to instability often involve the disruption of hydrophobic interactions or the introduction of charged residues in nonpolar environments conicet.gov.ar.

Here is a comparison highlighting aspects relevant to stability:

FeatureThis compoundTypical Unstable Hemoglobins
Primary PhenotypeHigh oxygen affinityDecreased stability, hemolysis
Mutation Locationα1β1 contact (α126)Heme pocket, subunit interfaces, internal residues conicet.gov.arhaematologica.org
Effect on StructureAlters α1β1 contact, potential localized changes nih.govtandfonline.comDisrupts tertiary/quaternary structure, can lead to unfolding and precipitation conicet.gov.arhaematologica.org
Resistance to OxidationIncreased resistance nih.govtandfonline.comOften decreased resistance, prone to methemoglobin formation conicet.gov.ar
Trypsin DigestionAltered cleavage pattern (αT-13) nih.govtandfonline.comMay show altered digestion patterns depending on structural changes

Evolutionary Conservation of the Mutated Residue and its Context

The Aspartic acid residue at position 126 (H9) in the alpha-globin chain is located within the H helix nih.govtandfonline.com. This residue is situated in the α1β1 contact region, which is a relatively stable interface compared to the α1β2 interface that undergoes significant changes during the T to R transition nih.govtandfonline.comblackwellpublishing.com.

Examining the evolutionary conservation of amino acid residues can provide insights into their functional importance. Residues that are highly conserved across different species are often critical for protein structure and function. While specific data on the evolutionary conservation of α126 Asp was not explicitly detailed in the search results, the fact that it is located in the α1β1 contact, a crucial interface for the formation of the hemoglobin tetramer, suggests it is likely to be under evolutionary constraint nih.govtandfonline.comblackwellpublishing.com.

The α1β1 interface involves numerous noncovalent bonds, including hydrogen bonds and van der Waals forces, which contribute to the stability of the αβ dimer, the fundamental building block of the hemoglobin tetramer tandfonline.comblackwellpublishing.com. The Asp126 residue, being part of this contact, likely participates in interactions that are important for maintaining the correct structure and assembly of the hemoglobin molecule.

The occurrence of other high-affinity variants like Hb Montefiore and Hb Tarrant at the same α126 position (Asp→Tyr and Asp→Asn, respectively) further underscores the significance of this residue in modulating oxygen affinity github.io. The conservation of Asp at this position in many species would imply that its properties (e.g., charge, polarity) are important for optimal hemoglobin function. A substitution to a nonpolar residue like Valine, as seen in this compound, would disrupt these conserved interactions, leading to the observed functional abnormality nih.govtandfonline.com.

Studies on hemoglobin evolution indicate that the α2β2 heterotetramer evolved from ancestral monomeric or dimeric globins nih.gov. The interfaces, including the α1β1 contact, were crucial in the evolution of cooperative oxygen binding and allosteric regulation nih.gov. Residues involved in these interfaces are expected to show a degree of conservation reflecting their role in these evolved functions.

Further detailed phylogenetic analysis of alpha-globin sequences across a wide range of species would be required to definitively establish the degree of evolutionary conservation of the Asp126 residue and the surrounding region. However, its location in a critical subunit interface and the functional consequences of its mutation in humans suggest it is a functionally important residue.

Future Directions in Hemoglobin Fukutomi Research

Investigation of Long-Term Molecular Stability and Degradation Pathways In Vitro

The observation of increased resistance to auto-oxidation in Hemoglobin Fukutomi suggests potentially altered molecular stability compared to common hemoglobin variants or wild-type hemoglobin A (HbA). nih.gov Future research should focus on comprehensive in vitro studies to precisely quantify the long-term molecular stability of this compound under various physiological and stress conditions. This would involve exposing purified this compound to different temperatures, oxidative agents, and storage conditions over extended periods.

Detailed analysis of its degradation pathways in vitro is also warranted. While the general pathways of hemoglobin degradation involve the breakdown of globin into amino acids and heme into biliverdin (B22007) and iron, the specific kinetics and intermediate products for this compound may differ due to its altered structure and increased auto-oxidation resistance. researchgate.netmicrobenotes.com Techniques such as mass spectrometry and chromatography could be employed to identify and quantify degradation products over time. acs.orgresearchgate.net Understanding these pathways could provide insights into why this variant exhibits increased stability against oxidation and whether it has altered interactions with cellular degradation machinery.

Data from such studies could be presented in tables comparing the rate of methemoglobin formation (a marker of auto-oxidation) or the appearance of specific degradation fragments for this compound versus HbA under identical conditions.

Refined Understanding of Allosteric Regulation through Advanced Biophysical Techniques

This compound's high oxygen affinity indicates alterations in its allosteric regulation, the process by which oxygen binding at one site influences binding at other sites. nih.govnih.gov The α126(H9)Asp→Val substitution is located in the α1-β1 contact region, a critical interface involved in the conformational changes that occur during oxygen binding and release. nih.gov

Measurements of oxygen equilibrium curves under varying conditions (e.g., different pH, temperature, and in the presence of allosteric effectors like 2,3-bisphosphoglycerate) using techniques like stopped-flow spectroscopy would provide quantitative data on its altered cooperativity and ligand binding kinetics. This data, potentially presented in graphical or tabular format showing P50 values and Hill coefficients, would further elucidate the functional impact of the mutation on allosteric regulation.

Development of Novel Research Tools for Hemoglobin Variant Characterization

The increasing identification of rare hemoglobin variants like this compound necessitates the continuous development and refinement of research tools for their accurate and efficient characterization. While current methods such as HPLC, isoelectric focusing, and mass spectrometry are valuable, challenges remain in unambiguously identifying and characterizing all variants, particularly those with subtle structural changes or those present at low concentrations. acs.orgresearchgate.netnih.gov

Future directions in this area relevant to this compound include the development of novel mass spectrometry-based approaches specifically tailored for detecting and localizing mutations in alpha-globin chains with high sensitivity and throughput. This could involve the creation of targeted proteomics workflows or the use of top-down mass spectrometry combined with advanced data analysis algorithms. acs.org

Furthermore, the development of biosensors or microfluidic devices capable of rapidly assessing the oxygen affinity and stability of small quantities of hemoglobin variants could significantly accelerate research. These tools would ideally require minimal sample preparation and provide quantitative data on key functional parameters. The creation of standardized reference materials for rare variants like this compound would also be crucial for validating new characterization tools and ensuring comparability of data across different laboratories.

Integration with Large-Scale Hemoglobinopathy Databases and Bioinformatics Approaches

Integrating data on this compound with large-scale hemoglobinopathy databases is essential for understanding its global prevalence, phenotypic variability, and potential interactions with other genetic factors. Databases such as HbVar, IthaGenes, and others serve as valuable repositories for information on hemoglobin variants and thalassemia mutations. plos.orgbiorxiv.org

Future research should focus on ensuring that comprehensive biochemical, biophysical, and, if available, clinical data on this compound are accurately captured and integrated into these databases. This includes detailed information on the specific mutation, its effect on oxygen affinity and stability, and any associated hematological parameters.

Leveraging bioinformatics approaches will be critical for analyzing the data on this compound in the context of other hemoglobin variants and genetic modifiers. This could involve using computational tools to predict the structural and functional impact of the α126(H9)Asp→Val substitution, analyze evolutionary conservation of the mutated residue, and identify potential correlations between the presence of this compound and specific phenotypic outcomes by comparing data across large cohorts within the integrated databases. nih.govresearchgate.net Such analyses can contribute to a better understanding of the genotype-phenotype relationships in hemoglobinopathies and potentially identify individuals who might be at risk for specific clinical manifestations, although clinical implications are outside the scope of this article. The development of user-friendly interfaces and analysis tools within these databases will facilitate access to and interpretation of complex data by researchers and clinicians.

Q & A

Basic Research Questions

Q. How is hemoglobin Fukutomi identified and initially characterized in clinical samples?

  • Methodological Answer : Hb Fukutomi is detected via hemoglobin electrophoresis or high-performance liquid chromatography (HPLC) to identify abnormal migration patterns. Confirmatory testing includes DNA sequencing of the HBA1 gene to pinpoint the alpha 126(H9)Asp→Val mutation. Oxygen affinity is quantified using tonometry, with log P50 values measured at pH 7.0 (normal: 1.087 vs. Hb Fukutomi: 0.201) . Sample integrity is critical; EDTA-anticoagulated blood should be collected to prevent degradation, and hemolysis must be avoided to ensure accurate results .

Q. What experimental approaches are used to assess the structural impact of the alpha 126(H9)Asp→Val substitution?

  • Methodological Answer : X-ray crystallography or cryo-EM is employed to resolve the tetrameric structure, focusing on the alpha 1 beta 1 interface. Comparative molecular dynamics simulations can model how the Val substitution disrupts hydrogen bonding and steric interactions, potentially altering oxygen-binding kinetics. Trypsin digestion assays are used to evaluate peptide stability, as Hb Fukutomi’s alpha T-13 peptide (normally trypsin-resistant) becomes cleaved, indicating conformational changes .

Q. How should researchers design a study to correlate Hb Fukutomi with clinical phenotypes like erythrocytosis?

  • Methodological Answer : Cohort studies should include carriers of Hb Fukutomi and controls, measuring hematological parameters (hemoglobin concentration, RBC count) and oxygen dissociation curves. Longitudinal monitoring for complications (e.g., thrombosis) is advised. Statistical analysis must adjust for confounders like iron status and comorbidities. Refer to standardized hemoglobin thresholds for anemia/erythrocytosis defined in clinical guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported oxygen affinity values for Hb Fukutomi across studies?

  • Methodological Answer : Discrepancies may arise from differences in experimental conditions (e.g., pH, temperature) or sample handling. Replicate studies under standardized tonometry protocols (pH 7.0, 37°C) are essential. Validate findings using orthogonal methods like isothermal titration calorimetry (ITC) to measure binding enthalpy. Cross-reference with structural data to assess whether secondary mutations or post-translational modifications influence results .

Q. What mechanisms underlie Hb Fukutomi’s resistance to auto-oxidation, and how can this be experimentally validated?

  • Methodological Answer : Compare oxidative stability of Hb Fukutomi vs. wild-type hemoglobin using spectroscopic methods (e.g., UV-Vis to track methemoglobin formation over time). Assess free radical scavenging capacity via electron paramagnetic resonance (EPR). Site-directed mutagenesis can isolate the role of the alpha 126Val substitution in stabilizing the heme environment. Contrast with other high-affinity variants (e.g., Hb Val de Marne) to identify shared or unique protective mechanisms .

Q. How can computational modeling predict tissue-specific hypoxia in Hb Fukutomi carriers despite high oxygen affinity?

  • Methodological Answer : Develop multiscale models integrating oxygen-hemoglobin dissociation curves with microvascular blood flow dynamics. Use finite element analysis to simulate oxygen delivery in organs with high metabolic demand (e.g., kidneys, brain). Validate against in vivo data from pulse oximetry and near-infrared spectroscopy (NIRS) in carriers. Adjust for compensatory mechanisms like increased RBC mass .

Q. What strategies are recommended for expressing and purifying recombinant Hb Fukutomi for in vitro studies?

  • Methodological Answer : Use E. coli or yeast systems to express recombinant alpha and beta globins with the alpha 126Val mutation. Purify via affinity chromatography (e.g., His-tag systems) and verify folding via circular dichroism (CD). Ensure endotoxin-free conditions using Limulus amebocyte lysate (LAL) tests, as endotoxins can artifactually alter oxygen-binding properties .

Methodological Considerations Table

Parameter Hb Fukutomi-Specific Protocol Reference
Oxygen affinity assayTonometry at pH 7.0, log P50 measurement
Structural analysisX-ray crystallography focusing on alpha 1 beta 1 interface
Sample storageEDTA tubes, avoid freezing/thawing cycles
Contamination checkLAL test for endotoxins in recombinant samples

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.